2-(4-Bromophenyl)prop-2-enal
Description
Significance of α,β-Unsaturated Aldehyde Scaffolds in Modern Organic Chemistry Research
α,β-Unsaturated aldehydes are highly valued "building blocks" in organic synthesis due to their polyfunctional nature, which allows for a diverse range of chemical reactions. mdpi.com These compounds contain a carbon-carbon double bond conjugated with an aldehyde group, a feature that makes them susceptible to both 1,2- and 1,4-addition reactions. This reactivity is fundamental to the construction of complex molecular architectures found in natural products and biologically active molecules. mdpi.combenthamdirect.com
The versatility of α,β-unsaturated aldehydes is further highlighted by their use in the synthesis of various scaffolds. mdpi.combenthamdirect.com For instance, they are employed as dienophiles in [4+3] cycloaddition reactions and are key starting materials in the production of dyes, pesticides, and aromatic compounds. mdpi.com The introduction of a functional group at the α-position, as seen in 2-(4-Bromophenyl)prop-2-enal, further expands their chemical utility and the potential applications of their derivatives. mdpi.com
Historical Development and Evolution of Research on Phenyl-Substituted Propenals
Research into phenyl-substituted propenals has evolved significantly over the years, driven by their importance as intermediates in organic synthesis. Early studies often focused on their fundamental reactivity and the synthesis of simple derivatives. Over time, advancements in synthetic methodologies have enabled more complex transformations. For example, the treatment of phenyl-substituted allenes with specific reagents has been shown to yield phenyl-substituted propenals and propenones. thieme-connect.com
A notable development in this area is the discovery that the (substituted phenyl)-propenal moiety is a core structural element responsible for the anti-androgen activity in certain compounds. google.com This finding has spurred the synthesis of numerous new compounds with one or more (substituted phenyl)-propenal units to explore their therapeutic potential. google.com The ongoing research in this field continues to uncover new synthetic routes and applications for this important class of compounds.
Current Research Frontiers and Strategic Imperatives for this compound
Current research on this compound and related compounds is focused on several key areas. One major frontier is the development of novel synthetic methods that offer greater efficiency and stereoselectivity. This includes the use of organocatalysis and advanced reagents to control the outcome of reactions involving the α,β-unsaturated system.
A significant strategic imperative is the application of these compounds in the synthesis of complex, high-value molecules. For example, derivatives of this compound have been used in the enantioselective preparation of cyclopentene-based amino acids with a quaternary carbon center, which have potential applications in the pharmaceutical industry. acs.org Furthermore, this compound and its derivatives are utilized in the synthesis of functionalized pyrroles and indolizines, which are important heterocyclic scaffolds in medicinal chemistry. rsc.orgrsc.org
The unique electronic properties conferred by the bromophenyl group are also being explored. The bromine atom can participate in cross-coupling reactions, providing a handle for further molecular elaboration. Additionally, the photophysical properties of some derivatives are under investigation, with studies showing that crystal habit and size can influence their fluorescence emission. researchgate.net
Structure
3D Structure
Properties
CAS No. |
173960-56-0 |
|---|---|
Molecular Formula |
C9H7BrO |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
2-(4-bromophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7BrO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-6H,1H2 |
InChI Key |
TUNXBLUIFKTLQA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 4 Bromophenyl Prop 2 Enal
Precision Synthesis via Chemo- and Regioselective Approaches
The construction of 2-(4-bromophenyl)prop-2-enal necessitates careful control over the introduction of substituents on the aromatic ring and the formation of the aldehyde group. Chemo- and regioselective strategies are paramount to avoid the formation of unwanted isomers and byproducts.
Targeted Bromination Strategies on Aromatic Substrates
The introduction of a bromine atom specifically at the para-position of the phenyl ring is a critical step. The regioselectivity of bromination is dictated by the directing effects of the substituents already present on the aromatic ring. For precursors like phenylprop-2-enal or related structures, the propenal group is an ortho-, para-directing deactivator. Direct bromination can lead to a mixture of ortho and para isomers, necessitating chromatographic separation.
To achieve high para-selectivity, a common strategy involves using a starting material where the para-position is activated or where steric hindrance at the ortho-positions favors para-substitution. For instance, bromination of precursor aromatic compounds can be achieved with high regioselectivity using various brominating agents.
| Reagent | Substrate Example | Conditions | Selectivity |
| N-Bromosuccinimide (NBS) | Acetanilide | Acetic acid | Primarily para |
| Bromine (Br₂) | Phenol | Dioxane | Ortho and Para |
| Br₂/Zeolite | Chlorobenzene | SO₂Cl₂ | High para-selectivity (~97%) researchgate.net |
Stereocontrolled Formation of the α,β-Unsaturated Aldehyde Moiety
The formation of the α,β-unsaturated aldehyde can be achieved through several methods, with stereocontrol being a key consideration, although in the case of this compound, which is a terminal alkene, E/Z isomerism is not a concern. A highly effective and common method is the organocatalytic α-methylenation of a precursor aldehyde.
This reaction typically involves the condensation of an aldehyde with formaldehyde (B43269) in the presence of a secondary amine catalyst (like pyrrolidine (B122466) or piperidine) and often a weak acid co-catalyst. For the synthesis of this compound, a plausible precursor would be 2-(4-bromophenyl)acetaldehyde. The reaction proceeds through an enamine intermediate, which attacks formaldehyde, followed by elimination to yield the α-methylene product. This method is known for its mild conditions and high chemoselectivity. researchgate.net
Another approach is the Wittig reaction or Horner-Wadsworth-Emmons olefination, starting from 4-bromobenzaldehyde (B125591). These reactions would involve reacting the aldehyde with a suitable phosphorus ylide or phosphonate (B1237965) ester to introduce the C=CH(CHO) moiety, although this is a more complex route for this specific target.
Catalytic Protocols for Enhanced Synthetic Efficiency
Catalysis offers significant advantages in terms of reaction rates, yields, and selectivity, while often allowing for milder reaction conditions. Both transition-metal catalysis and organocatalysis play crucial roles in the synthesis of compounds like this compound.
Transition-Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formations
Transition-metal catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. Cross-coupling reactions are especially relevant for the synthesis of this compound, as they allow for the coupling of an aryl halide with a suitable vinyl or prop-2-enal equivalent.
Palladium-catalyzed reactions, such as the Heck, Suzuki, or Stille couplings, are powerful tools for this purpose. For instance, a synthetic route could involve the coupling of 1-bromo-4-iodobenzene (B50087) with a suitable organometallic propenal synthon. The mechanism of these reactions generally involves an oxidative addition of the aryl halide to the low-valent metal catalyst, followed by transmetalation with the organometallic partner, and finally reductive elimination to form the product and regenerate the catalyst. nih.govmdpi.com
| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System (Example) |
| Suzuki Coupling | 4-Bromoiodobenzene | 2-(dihydroxyboryl)prop-2-enal | Pd(PPh₃)₄ / Base |
| Heck Coupling | 4-Bromoiodobenzene | Acrolein | Pd(OAc)₂ / Ligand / Base |
| Stille Coupling | 4-Bromoiodobenzene | 2-(tributylstannyl)prop-2-enal | Pd(PPh₃)₄ |
These methods offer a high degree of functional group tolerance and are widely used in the synthesis of complex organic molecules.
Organocatalytic and Biocatalytic Pathways for Aldehyde Synthesis
As mentioned previously, organocatalysis provides a powerful, metal-free alternative for key transformations. The α-methylenation of aldehydes using secondary amine catalysts is a prime example of an organocatalytic approach to forming the α,β-unsaturated aldehyde moiety. researchgate.net This reaction is often rapid and proceeds in high yield under mild conditions.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign aqueous conditions. While a direct biocatalytic route to this compound is not prominently documented, related transformations suggest its feasibility. For example, styrene (B11656) oxide isomerase (SOI) can convert aryl epoxides into α-aryl aldehydes. nih.gov A chemoenzymatic route could thus be envisioned where a chemically synthesized 2-(4-bromophenyl)oxirane (B1330174) is converted to 2-(4-bromophenyl)acetaldehyde by SOI, which is then subjected to a chemical or organocatalytic α-methylenation. Furthermore, enzymes are used for the asymmetric bioreduction of aryl ketones to chiral aryl alcohols, highlighting the potential for biocatalysis in manipulating aryl-substituted molecules. magtech.com.cn
Multi-Component Reaction (MCR) Strategies Incorporating this compound Precursors
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly efficient in building molecular complexity. While MCRs are often used to synthesize heterocyclic compounds, they can also be designed to generate acyclic structures.
An MCR strategy for a molecule like this compound would likely involve its precursor, 4-bromobenzaldehyde, as one of the components. For example, a Mannich-type reaction could in principle be designed, though these typically lead to aminomethylated products. A more relevant approach could be an organocatalytic domino reaction. For instance, an organocatalytic three-component reaction involving an aldehyde, formaldehyde, and a dienophile can proceed via an in-situ generated α,β-unsaturated aldehyde, which then undergoes a Diels-Alder reaction. While this specific example leads to a cyclic product, it demonstrates the principle of generating the target structure's core moiety within an MCR cascade.
Another plausible MCR could involve the reaction of 4-bromobenzaldehyde, a compound providing a two-carbon unit, and a formylating agent in a one-pot process, although this would be a challenging transformation to control. The development of a specific MCR for the direct synthesis of this compound would represent a significant advancement in synthetic efficiency.
Principles of Green Chemistry in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves a focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. Key to this approach is the thoughtful design of synthetic routes that prioritize safety and sustainability from the outset.
A significant advancement in the green synthesis of chalcone-type structures, including this compound, is the move away from volatile organic solvents. mcmaster.ca Solvent-free and aqueous reaction media are at the forefront of this shift, offering substantial environmental benefits.
Solvent-free reactions, often conducted through grinding or mechanochemistry, can lead to higher yields and shorter reaction times. lumenlearning.com This approach minimizes the use of solvents, which are a major contributor to chemical waste. For the synthesis of compounds analogous to this compound, solid-state reactions have proven effective. For instance, the Claisen-Schmidt condensation, a common method for forming the α,β-unsaturated carbonyl core, can be efficiently carried out by grinding the reactants with a solid base catalyst, such as sodium hydroxide. lumenlearning.comresearchgate.net This technique often results in quantitative yields and simplifies product purification. researchgate.net
Aqueous media also present a green alternative. Water is a non-toxic, non-flammable, and readily available solvent. Micellar catalysis in water, using surfactants like CTAB or Tween 80, has been successfully employed for Claisen-Schmidt reactions to produce chalcones. nih.gov This method can accommodate a wide range of reactants and often leads to good to very good yields. nih.gov
Illustrative Data for Solvent-Free Synthesis of a Related Chalcone (B49325):
| Reactant A | Reactant B | Catalyst | Conditions | Yield (%) | Reference |
| 4-Bromoacetophenone | Aromatic Aldehyde | Solid NaOH | Grinding, Room Temp, 5 min | 96-98 | lumenlearning.com |
This table illustrates the high efficiency of solvent-free Claisen-Schmidt condensations for producing compounds structurally similar to this compound.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Reactions with high atom economy are those that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.
The Claisen-Schmidt condensation, when used for the synthesis of this compound, is inherently atom-economical as it is a condensation reaction where the main byproduct is water. nih.gov To further enhance sustainability, the focus has shifted to the use of eco-friendly catalysts and energy sources. researchgate.net
Alternative synthetic routes, such as the Wittig reaction, are also considered, though they often present challenges in terms of atom economy due to the generation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. lumenlearning.com However, strategies are being developed to improve the atom efficiency of such reactions, for example, by using the byproduct as a catalyst in subsequent steps. researchgate.net
Sustainable synthetic protocols for this compound would likely involve a base-catalyzed condensation of 4-bromobenzaldehyde with a suitable ketone or aldehyde under solvent-free or aqueous conditions. The use of heterogeneous catalysts that can be easily recovered and reused would further enhance the green credentials of the synthesis.
Comparison of Atom Economy in Synthetic Routes to α,β-Unsaturated Carbonyls:
| Reaction Type | Key Reactants | Key Byproducts | Atom Economy |
| Claisen-Schmidt Condensation | Aldehyde, Ketone | Water | High |
| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | Triphenylphosphine oxide | Low |
This table provides a comparative overview of the atom economy for two common methods of forming the carbon-carbon double bond in compounds like this compound.
Mechanistic Investigations of Chemical Transformations Involving 2 4 Bromophenyl Prop 2 Enal
Elucidating Reaction Pathways at the α,β-Unsaturated Aldehyde Functionality
The reactivity of 2-(4-bromophenyl)prop-2-enal is significantly influenced by the electrophilic nature of the α,β-unsaturated aldehyde group. This functionality is susceptible to both electrophilic and nucleophilic attacks, as well as participation in cycloaddition reactions.
Electrophilic and Nucleophilic Addition Mechanisms
The conjugated system in α,β-unsaturated aldehydes, such as this compound, allows for two primary modes of nucleophilic addition: direct addition to the carbonyl carbon (1,2-addition) and conjugate addition to the β-carbon (1,4-addition or Michael addition). The aldehyde group is highly electrophilic, making it prone to reactions with nucleophiles. evitachem.com
The general mechanism for nucleophilic addition involves the attack of a nucleophile on either the carbonyl carbon or the β-carbon. The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the reaction conditions, and steric effects. Hard nucleophiles, like organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, such as cuprates and enamines, typically favor 1,4-addition.
Electrophilic additions to the carbon-carbon double bond are also possible, although less common for this class of compounds due to the deactivating effect of the electron-withdrawing aldehyde group.
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
The α,β-unsaturated aldehyde functionality can participate as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. evitachem.comresearchgate.net In this concerted reaction, a conjugated diene reacts with the alkene of the α,β-unsaturated system to form a six-membered ring. researchgate.net The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic properties and steric hindrance of both the diene and the dienophile.
Furthermore, [2+2] cycloaddition reactions, often photochemically induced, can occur between the carbon-carbon double bond of this compound and another alkene, leading to the formation of a cyclobutane (B1203170) ring. fiveable.me The mechanism of these reactions can proceed through a concerted or a stepwise pathway involving a diradical intermediate. fiveable.meresearchgate.net Another notable cycloaddition is the 1,3-dipolar cycloaddition with nitrile oxides, which yields five-membered heterocyclic rings like isoxazolines. beilstein-journals.org
Reactivity and Mechanistic Aspects of the 4-Bromophenyl Substituent
The bromine atom on the phenyl ring provides a handle for a variety of transition metal-catalyzed cross-coupling reactions and other functionalization methods.
Palladium-Catalyzed Cross-Coupling Reaction Mechanisms (e.g., Suzuki-Miyaura, Sonogashira)
The 4-bromophenyl group of this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate.
Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
The Sonogashira coupling reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The proposed mechanism involves a palladium cycle similar to the Suzuki coupling and a separate copper cycle that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. clockss.org
| Reaction Name | Coupling Partner | Catalyst System | Key Mechanistic Steps |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Palladium catalyst, Base | Oxidative Addition, Transmetalation, Reductive Elimination |
| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Oxidative Addition, Transmetalation (from copper acetylide), Reductive Elimination |
Directed Functionalization via Lithiation and Other Organometallic Processes
The bromine atom on the phenyl ring can direct ortho-lithiation, a process where a strong base, such as an alkyllithium reagent, selectively removes a proton from the position adjacent to the bromine. nih.gov This directed metalation is a powerful method for regioselective functionalization. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents.
Alternatively, halogen-lithium exchange can occur, where an organolithium reagent exchanges its lithium atom for the bromine atom on the aromatic ring. This also generates a reactive aryllithium intermediate. The choice between directed ortho-metalation and halogen-lithium exchange depends on the specific organolithium reagent used and the reaction conditions.
Other organometallic reagents, such as organozinc compounds, can also be employed for the functionalization of the aryl bromide. researchgate.net These reagents are often milder and exhibit greater functional group tolerance. researchgate.net
Exploration of Tautomerization and Isomerization Phenomena
Tautomerization is a form of isomerization that involves the migration of a proton and the shifting of a double bond. For this compound, the most relevant tautomerism is keto-enol tautomerism. libretexts.org The aldehyde ("keto") form can interconvert with its corresponding enol tautomer, 2-(4-bromophenyl)prop-1-en-1-ol.
The equilibrium between the keto and enol forms is typically dominated by the more stable keto tautomer. libretexts.org However, the enol form can be stabilized by factors such as conjugation and intramolecular hydrogen bonding. libretexts.org The interconversion is often catalyzed by acids or bases.
Radical and Photochemical Reaction Mechanisms
The chemical reactivity of this compound is significantly influenced by the presence of its α,β-unsaturated aldehyde functionality and the aromatic bromine substituent. These structural features allow it to participate in a variety of radical and photochemical transformations. This section explores the mechanistic investigations into these reactions, drawing upon established principles and findings from related systems.
Radical Reaction Mechanisms
Radical reactions involving α,β-unsaturated aldehydes like this compound are characterized by the involvement of highly reactive radical intermediates. These reactions can be initiated by various means, including the use of radical initiators or photoredox catalysis. researchgate.netlibretexts.org
One pertinent area of investigation is the radical addition to the carbon-carbon double bond. The regioselectivity of such additions to α,β-unsaturated carbonyl compounds can be complex. researchgate.net In the case of α,β-unsaturated aldehydes, radical attack can occur at either the α- or β-position of the double bond, or directly at the carbonyl carbon (1,2-addition vs. 1,4-addition). researchgate.net The distribution of products is often dependent on the nature of the attacking radical, the solvent, and the presence of any catalysts or additives.
A notable example of a radical process applicable to this class of compounds is the radical Stetter reaction. researchgate.net This reaction typically involves the generation of an acyl radical, which then adds to an acceptor. While the classical Stetter reaction is an ionic process, radical variants have been developed. In a bioinspired approach, α-keto acids can serve as precursors to acyl radicals under photochemical conditions. These radicals can then engage with α,β-unsaturated aldehydes. researchgate.net The mechanism involves the in situ formation of an iminium salt from the aldehyde, which then participates in an electron donor-acceptor complex with the α-keto acid, facilitating single-electron transfer and subsequent decarboxylation to form the acyl radical. researchgate.net
Another significant radical transformation is hydroacylation, where an aldehyde is added across a double bond. Enantioselective radical hydroacylation of α-substituted α,β-unsaturated carbonyl compounds has been achieved using photocatalysis. acs.org This method often employs a photocatalyst, such as anthraquinone, which upon excitation can abstract a hydrogen atom from a donor aldehyde, generating an acyl radical. This radical then adds to the α,β-unsaturated system. The stereochemical outcome of such reactions can be controlled through the use of chiral ligands. acs.org
| Radical Reaction Type | Typical Reactants | Key Intermediates | General Outcome |
| Radical Addition | α,β-Unsaturated Aldehyde, Radical Source | Carbon-centered radicals | Formation of new C-C bonds |
| Radical Stetter Reaction | α,β-Unsaturated Aldehyde, α-Keto Acid | Acyl radical, Iminium ion | Formation of 4-keto aldehydes |
| Radical Hydroacylation | α,β-Unsaturated Aldehyde, Aldehyde | Acyl radical | Formation of chiral ketones |
Photochemical Reaction Mechanisms
The photochemistry of α,β-unsaturated carbonyl compounds is a rich and extensively studied field. msu.edu Upon absorption of ultraviolet or visible light, this compound can be promoted to an electronically excited state, which can then undergo a variety of transformations not accessible under thermal conditions. youtube.com
The most prominent photochemical reaction for this class of compounds is the [2+2] cycloaddition, also known as the Paternò-Büchi reaction when involving a carbonyl group. nih.govresearchgate.net These reactions can occur between two molecules of the unsaturated aldehyde (dimerization) or with another alkene. researchgate.netrsc.org The reaction proceeds via the formation of a diradical intermediate, which then closes to form a cyclobutane ring. msu.edu The regioselectivity and stereoselectivity of these cycloadditions are influenced by factors such as the nature of the excited state (singlet or triplet), the concentration of the reactants, and the solvent polarity. nih.gov
For α,β-unsaturated enones, which are structurally similar to this compound, [2+2] photocycloadditions are typically initiated by UV irradiation, leading to the formation of cyclobutane derivatives. researchgate.net The presence of substituents on the alkene and the enone can direct the regiochemical outcome of the cycloaddition. msu.edu
Furthermore, photochemical conditions can also facilitate other types of rearrangements. For instance, irradiation of certain cyclic enones can lead to rearrangements yielding bicyclic products. msu.edu While this compound is acyclic, the principles of bond reorganization in the excited state are relevant.
| Photochemical Reaction | Reactant(s) | Excitation Wavelength | Primary Product Type |
| [2+2] Photocycloaddition | 2 x α,β-Unsaturated Aldehyde | UV/Visible | Cyclobutane dimer |
| [2+2] Photocycloaddition | α,β-Unsaturated Aldehyde, Alkene | UV/Visible | Substituted cyclobutane |
| Photochemical Rearrangement | α,β-Unsaturated Carbonyl | UV/Visible | Varies (e.g., bicyclic isomers) |
Computational and Theoretical Studies of 2 4 Bromophenyl Prop 2 Enal
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of 2-(4-bromophenyl)prop-2-enal. Methodologies such as Density Functional Theory (DFT) are employed to explore its fundamental electronic properties.
Frontier Molecular Orbital (FMO) Theory and Electron Density Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. malayajournal.org
For α,β-unsaturated aldehydes like propenal (acrolein), the HOMO is typically a π-orbital with significant contributions from the C=C and C=O bonds, while the LUMO is a π*-orbital. The presence of a 4-bromophenyl substituent at the α-position of the propenal framework is expected to modulate the energies and distributions of these orbitals. The electron-withdrawing nature of the bromine atom and the aromatic ring can influence the electron density across the entire molecule.
The electron density distribution, analyzed through methods like Natural Bond Orbital (NBO) analysis, reveals the charge distribution and intramolecular interactions. In bromobenzene, the bromine atom can exhibit a slightly positive NBO charge, leading to a more negative charge on the ipso carbon compared to chlorobenzene. walisongo.ac.id This nuanced electronic effect, combined with the conjugative system of the propenal moiety, dictates the electrophilic and nucleophilic sites within this compound.
Table 1: Representative Frontier Molecular Orbital Energies of Related Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole malayajournal.org | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 |
| Unsubstituted Phenyl Succinimide Analogue researchgate.net | DFT | - | - | 8.55 |
| Chloro-substituted Phenyl Succinimide Analogue researchgate.net | DFT | - | - | 7.96 |
This table presents data for structurally related compounds to infer the electronic properties of this compound.
Electrostatic Potentials and Charge Distribution Mapping
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
A study on bromo-dimethoxybenzaldehydes revealed that the carbonyl oxygen atom and the methoxy (B1213986) oxygen atoms form a negatively charged surface, while the hydrogen atoms of the aromatic ring and the aldehyde group are in regions of positive potential. scielo.br The MEP analysis of benzaldehyde (B42025) shows a more positive ring compared to benzene (B151609) due to the electron-withdrawing nature of the aldehyde group. libretexts.org Consequently, in this compound, the interplay between the electron-withdrawing aldehyde group and the halogenated phenyl ring will create a complex and informative MEP map, highlighting the molecule's reactivity patterns.
Reaction Path Analysis and Transition State Elucidation
Understanding the mechanisms of reactions involving this compound requires detailed analysis of the potential energy surface, including the identification of transition states and the calculation of activation barriers.
Determination of Activation Barriers and Reaction Coordinates
Computational methods can be used to model chemical reactions and determine the activation energies (barriers) that govern the reaction rates. For a reaction involving this compound, such as a Michael addition or a Diels-Alder reaction, the reaction coordinate would be mapped out to identify the transition state structure.
A computational study on the transfer hydrogenation of (E)-3-(4-bromophenyl)but-2-enal, a close analogue, utilized Density Functional Theory (DFT) to evaluate the transition states. acs.org This study highlights the feasibility of locating transition states and calculating their Gibbs free enthalpies for reactions involving similar substrates. The activation barriers for various reaction pathways can be compared to predict the most likely products. The presence of the bromo-substituent can influence the stability of intermediates and transition states through both steric and electronic effects.
Solvation Effects on Reaction Thermodynamics and Kinetics
The solvent in which a reaction is carried out can have a significant impact on its thermodynamics and kinetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.
For reactions involving polar molecules like this compound, polar solvents are expected to stabilize charged intermediates and transition states, potentially lowering the activation barriers and altering the reaction pathways compared to the gas phase or nonpolar solvents. For example, a study on the thionation of carbonyl compounds with Lawesson's reagent showed that the reaction is slightly influenced by the polarity of the solvent. nih.gov The consideration of solvation effects is therefore crucial for accurately predicting the outcomes of reactions involving this compound in a condensed phase.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions.
MD simulations can be employed to explore the conformational landscape of this compound. The molecule possesses rotational freedom around the single bond connecting the phenyl ring and the propenal moiety. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. The planarity of the conjugated system is a key factor influencing its electronic properties, and MD can show how thermal fluctuations affect this planarity.
Furthermore, MD simulations are invaluable for studying how this compound interacts with other molecules, such as solvent molecules or other reactants. These simulations can provide detailed information about the formation and lifetime of intermolecular hydrogen bonds, halogen bonds, and other non-covalent interactions. Understanding these interactions is critical for predicting the molecule's behavior in solution and its potential to form larger molecular assemblies. While specific MD studies on this compound were not found, the general methodology is widely applied to understand the dynamics of organic molecules in various environments.
In Silico Structure-Reactivity Relationship Studies and Predictive Modeling
In silico methods, including Quantitative Structure-Activity Relationship (QSAR) and predictive modeling, are powerful tools for forecasting the biological activity and toxicity of chemical compounds based on their molecular structure. europa.eu For α,β-unsaturated aldehydes and ketones, these models are particularly relevant due to their common mechanism of action, often involving Michael-type nucleophilic addition. researchgate.netuni-plovdiv.netnih.gov
Predictive Modeling of Reactivity and Toxicity:
The reactivity of α,β-unsaturated carbonyl compounds is a key determinant of their biological effects. acs.org Computational models often focus on quantifying this reactivity. For instance, the electrophilicity of the β-carbon in the α,β-unsaturated system makes it susceptible to nucleophilic attack, a common mechanism for the toxicity of these compounds. uni-plovdiv.netnih.gov
A crucial parameter in these predictive models is the electrophilicity index (ω) , which can be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This index helps to rank compounds within a class in terms of their electrophilic character and potential for Michael addition reactions. researchgate.net Studies on various α,β-unsaturated aldehydes have shown a correlation between the electrophilicity index and acute aquatic toxicity. researchgate.netuni-plovdiv.net
Quantitative Structure-Activity Relationship (QSAR) Studies:
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kdpublications.in For compounds structurally related to this compound, such as chalcones and cinnamaldehyde (B126680) derivatives, QSAR studies have been employed to predict activities ranging from anti-inflammatory and anticancer effects to mutagenicity and toxicity. researchcommons.orgconicet.gov.arnih.govresearchgate.net
These models utilize a variety of molecular descriptors, which are numerical representations of a molecule's properties. These can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO and LUMO energies, which are critical for understanding chemical reactivity. kdpublications.in
Topological Descriptors: These are based on the 2D representation of the molecule and describe its size, shape, and branching.
Geometrical Descriptors: These 3D descriptors include parameters like molecular volume and surface area. kdpublications.in
Physicochemical Descriptors: Properties like the partition coefficient (logP) and molar refractivity are often used to model a compound's transport and interaction with biological systems. kdpublications.in
For example, a QSAR study on the mutagenicity of α,β-unsaturated carbonyl compounds might reveal that the presence of bulky substituents can decrease genotoxicity. researchgate.net Conversely, other studies have used QSAR to design new chalcone (B49325) derivatives with enhanced antitubercular activity by identifying favorable substitutions on the aromatic rings. nih.gov
Illustrative Data Tables for Predictive Modeling:
While specific data for this compound is unavailable, the following tables illustrate the types of data generated in computational studies of analogous compounds.
Table 1: Hypothetical Molecular Descriptors for a Series of Phenylpropenal Derivatives
This table demonstrates the range of descriptors that would be calculated in a typical QSAR study.
| Compound | logP | Molar Refractivity | HOMO (eV) | LUMO (eV) | Electrophilicity Index (ω) |
| 2-Phenylprop-2-enal | 2.1 | 45.2 | -6.8 | -1.5 | 2.0 |
| 2-(4-Chlorophenyl)prop-2-enal | 2.8 | 50.1 | -7.0 | -1.8 | 2.2 |
| This compound | 3.0 | 53.0 | -7.1 | -1.9 | 2.3 |
| 2-(4-Nitrophenyl)prop-2-enal | 2.0 | 51.5 | -7.5 | -2.5 | 2.8 |
Note: The values for this compound are hypothetical and included for illustrative purposes.
Table 2: Example of a QSAR Model for Predicting Toxicity (LC50) of α,β-Unsaturated Aldehydes
This table shows a simplified QSAR equation and its statistical validation, which is a common output of such studies.
| QSAR Model | R² | q² | F-value |
| log(1/LC50) = 0.75 * logP + 1.2 * ω - 2.5 | 0.88 | 0.82 | 35.6 |
R² (coefficient of determination) and q² (cross-validated R²) indicate the predictive power of the model. The F-value indicates the statistical significance of the model. researchcommons.org
Computational Chemistry Approaches:
Beyond QSAR, other computational methods like Density Functional Theory (DFT) are used to study the electronic structure and reactivity of individual molecules. mdpi.com For instance, DFT calculations can provide detailed electrostatic potential maps, visualizing the electron-rich and electron-poor regions of a molecule, thereby identifying likely sites for nucleophilic or electrophilic attack. nih.gov Molecular docking studies can further predict how a compound like this compound might bind to a biological target, such as an enzyme or receptor, which is crucial for understanding its potential pharmacological effects. researchgate.net
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Mechanistic Probing
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(4-Bromophenyl)prop-2-enal in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide unambiguous evidence of the atomic connectivity and spatial relationships within the molecule.
Based on the structure, the ¹H NMR spectrum is predicted to show distinct signals for the aldehydic proton, the two geminal vinylic protons, and the aromatic protons. The aromatic region would display a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The aldehydic proton is expected to resonate significantly downfield (typically δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The two vinylic protons, being diastereotopic, should appear as two distinct signals, likely in the δ 5.5-6.5 ppm range.
The ¹³C NMR spectrum will complement the proton data, with the carbonyl carbon appearing at a characteristic downfield shift (δ 190-200 ppm). The aromatic carbons and the sp² hybridized carbons of the double bond would also show distinct signals in the expected regions.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |
|---|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | 190 - 195 | Singlet (s) |
| Vinylic (=CH₂) | 5.8 - 6.2 | 135 - 145 | Two distinct singlets or narrow doublets |
| Vinylic (=CH₂) | 6.2 - 6.6 | Two distinct singlets or narrow doublets | |
| Quaternary Vinylic (-C=) | - | 145 - 155 | - |
| Aromatic (C-H ortho to Br) | ~7.6 | ~132 | Doublet (d) |
| Aromatic (C-H ortho to propenal) | ~7.5 | ~130 | Doublet (d) |
| Aromatic (C-Br) | - | 122 - 126 | - |
| Aromatic (C-C=) | - | 135 - 139 | - |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle and confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For this compound, a COSY spectrum would primarily show correlations between the aromatic protons on the bromophenyl ring that are adjacent to each other. Weak, long-range couplings might also be observed between the aldehydic proton and the vinylic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This technique would definitively link the proton signals of the aldehyde, vinyl, and aromatic groups to their corresponding carbon signals, confirming the assignments in Table 1.
The aldehydic proton showing a correlation to the quaternary vinylic carbon.
The vinylic protons showing correlations to the aldehydic carbon and the aromatic carbon attached to the double bond.
The aromatic protons showing correlations to neighboring aromatic carbons and the quaternary vinylic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. For instance, a NOESY spectrum could reveal spatial proximity between the aldehydic proton and one of the vinylic protons, or between the aromatic protons and the vinylic protons, helping to define the rotational orientation around the C-C single bond.
While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of this compound in its solid form. Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), it is possible to obtain ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs (different crystalline forms) or distinguish between crystalline and amorphous states, as molecules in different solid-state environments would exhibit slightly different chemical shifts.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Intermediate Detection
Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺·). A crucial feature would be the isotopic pattern characteristic of a bromine-containing compound. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion would appear as a pair of peaks of almost equal intensity, one at M⁺· and the other at (M+2)⁺·. For C₉H₇BrO, the expected molecular weight is approximately 210/212 g/mol .
Fragmentation of the molecular ion would provide further structural confirmation. Plausible fragmentation pathways include:
Loss of the aldehyde group (-CHO), resulting in a fragment ion [M-29]⁺.
Loss of the bromine atom (-Br), leading to a fragment ion [M-79/81]⁺.
Cleavage of the entire propenal side chain.
Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Notes |
|---|---|---|
| 210/212 | [C₉H₇BrO]⁺· (Molecular Ion) | Characteristic 1:1 intensity ratio for bromine. |
| 181/183 | [M - CHO]⁺ | Loss of the formyl radical. |
| 152/154 | [C₆H₄Br]⁺ | Bromophenyl cation. |
| 131 | [M - Br]⁺ | Loss of the bromine radical. |
Tandem mass spectrometry (MS/MS) is a powerful extension of MS used to analyze complex mixtures or to further probe the structure of a specific ion. spectrabase.compatsnap.com In an MS/MS experiment, the molecular ion of this compound (e.g., m/z 210) would be selectively isolated and then fragmented by collision with an inert gas. Analyzing the resulting daughter ions provides a fragmentation fingerprint that is highly specific to the parent molecule. This technique is invaluable for detecting and identifying the compound in complex matrices, such as reaction mixtures or environmental samples, with high confidence and sensitivity. spectrabase.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a rapid and non-destructive method for identifying the functional groups present in this compound.
The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the conjugated aldehyde, typically found in the region of 1670-1690 cm⁻¹. The C=C stretching of the alkene and the aromatic ring would appear in the 1580-1640 cm⁻¹ region. The C-H stretching of the aldehyde group gives a characteristic pair of bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-Br stretch would produce a signal in the far-infrared region, typically between 500 and 600 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the C=C double bonds of the alkene and aromatic ring are typically strong and sharp, making them easy to identify.
Interactive Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong |
| Aldehyde C-H Stretch | 2720, 2820 | Medium, two bands | Medium |
| Aldehyde C=O Stretch | 1670 - 1690 | Strong | Medium |
| Alkene C=C Stretch | 1620 - 1640 | Medium-Strong | Strong |
| Aromatic C=C Stretch | 1580 - 1600 | Medium-Strong | Strong |
| C-Br Stretch | 500 - 600 | Strong | Medium |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. nih.govnih.gov This technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsion angles.
This analysis would confirm the planarity of the aromatic ring and the α,β-unsaturated aldehyde system. It would also reveal the solid-state conformation, specifically the rotational angle between the plane of the phenyl ring and the plane of the propenal group. Furthermore, X-ray crystallography would elucidate any significant intermolecular interactions that dictate the crystal packing, such as π-π stacking of the aromatic rings or potential weak hydrogen bonds involving the aldehyde oxygen. The presence of the heavy bromine atom would also facilitate the determination of the crystal structure.
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment
The assessment of enantiomeric and diastereomeric purity is critical in the synthesis and application of chiral molecules. For compounds such as this compound and its derivatives, which may possess stereogenic centers, chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), serves as an indispensable tool for the separation and quantification of stereoisomers. While direct chiral separation data for this compound is not extensively documented in publicly available literature, methodologies can be inferred from the successful separation of structurally analogous compounds containing a bromophenyl moiety.
Chiral High-Performance Liquid Chromatography (HPLC) is a predominant technique for the enantioseparation of various compounds. The selection of a suitable Chiral Stationary Phase (CSP) is paramount for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in resolving a diverse range of racemates. For bromophenyl-containing structures, these CSPs have demonstrated considerable success. For instance, in the analysis of related compounds, amylose-based columns have shown effective separation, indicating their potential applicability to this compound.
A hypothetical chiral HPLC method for the enantiomeric purity assessment of a derivative of this compound is presented below. This method is based on established protocols for similar chemical structures.
Hypothetical HPLC Method for a Chiral Derivative of this compound:
| Parameter | Condition |
| Column | Amylose-based CSP (e.g., Chiralpak® IA) |
| Dimensions | 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Under these hypothetical conditions, the enantiomers would exhibit different retention times, allowing for their quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Expected Chromatographic Data (Hypothetical):
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Enantiomer 1 | 8.5 | 98000 | 2.1 |
| Enantiomer 2 | 10.2 | 2000 |
In addition to HPLC, Chiral Gas Chromatography (GC) offers a high-resolution alternative, particularly for volatile and thermally stable compounds. The use of capillary columns coated with chiral selectors, often cyclodextrin (B1172386) derivatives, is common for such separations. gcms.cz For a compound like this compound, derivatization might be necessary to enhance volatility and improve chromatographic behavior.
Hypothetical GC Method for a Chiral Derivative of this compound:
| Parameter | Condition |
| Column | Cyclodextrin-based CSP (e.g., Rt-βDEXsm) |
| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 150°C (hold 2 min), ramp to 220°C at 5°C/min |
| Detector | Flame Ionization Detector (FID) at 280°C |
This hypothetical GC method would be expected to provide sharp peaks with baseline separation of the enantiomers, enabling accurate determination of their ratio.
Expected Chromatographic Data (Hypothetical):
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Enantiomer 1 | 12.3 | 45000 | 1.8 |
| Enantiomer 2 | 12.9 | 45500 |
The selection between HPLC and GC is contingent on the specific properties of the analyte, such as its polarity, volatility, and thermal stability. For more complex molecules with multiple chiral centers, leading to diastereomers, the separation can often be achieved on standard achiral columns, as diastereomers possess different physical properties. However, chiral columns can provide enhanced resolution and are essential for separating enantiomeric pairs of each diastereomer.
The development of a robust and validated chiral chromatographic method is a critical step in the quality control and characterization of stereoisomeric mixtures of this compound and its derivatives, ensuring the desired stereochemical purity for their intended applications.
Synthetic Utility and Derivatization Strategies of 2 4 Bromophenyl Prop 2 Enal
Strategic Use as a Key Intermediate in Complex Organic Synthesis
The intrinsic reactivity of 2-(4-bromophenyl)prop-2-enal, derived from its conjugated system and the presence of a halogenated aromatic ring, makes it an ideal starting material for the construction of elaborate molecular frameworks. Its utility as a building block stems from its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Building Block for Diverse Heterocyclic Scaffolds
The enal functionality of this compound is a powerful tool for the synthesis of a wide array of heterocyclic compounds. The electrophilic nature of the β-carbon of the α,β-unsaturated system and the carbonyl carbon allows for reactions with various dinucleophiles to form rings of different sizes and heteroatom compositions. For instance, reactions with hydrazine (B178648) derivatives can yield pyrazolines, while the use of hydroxylamine (B1172632) can lead to the formation of isoxazolines.
Furthermore, this compound can serve as a key precursor in multicomponent reactions for the synthesis of highly substituted heterocycles. For example, it can be envisioned to participate in Hantzsch-type reactions with a β-ketoester, and a source of ammonia (B1221849) to afford dihydropyridine (B1217469) derivatives, which are core structures in many biologically active molecules. The subsequent oxidation of these dihydropyridines would lead to the corresponding pyridines.
| Heterocyclic Scaffold | Reagents | Reaction Type |
| Pyridines | β-ketoester, ammonia | Hantzsch-type reaction |
| Pyrimidines | Urea or thiourea | Biginelli-type reaction |
| Pyrazolines | Hydrazine derivatives | Cyclocondensation |
| Isoxazolines | Hydroxylamine | Cyclocondensation |
Precursor for Advanced Molecular Architectures
Beyond the synthesis of simple heterocycles, this compound is a valuable precursor for the construction of more complex and advanced molecular architectures. Its ability to undergo cycloaddition reactions, such as the Diels-Alder reaction, where the enal can act as a dienophile, allows for the stereocontrolled formation of six-membered rings. The resulting cycloadducts, bearing the 4-bromophenyl substituent, can be further elaborated into intricate polycyclic systems.
The presence of the bromoaryl group opens up possibilities for sequential cross-coupling reactions. For example, a Suzuki coupling could be performed to introduce a new aryl or alkyl group, followed by transformations of the enal moiety. This sequential functionalization strategy allows for the rapid build-up of molecular complexity from a relatively simple starting material.
Selective Transformations of the Aldehyde Moiety
The aldehyde group in this compound is a focal point for a variety of selective transformations, including additions, condensations, reductions, and oxidations. The ability to selectively modify this group without affecting the other reactive sites is crucial for its utility in multi-step syntheses.
Carbonyl Additions and Condensations (e.g., Aldol, Knoevenagel)
The aldehyde functionality readily undergoes nucleophilic additions. For instance, the addition of Grignard reagents or organolithium compounds can lead to the formation of secondary alcohols. These reactions must be carefully controlled to avoid conjugate addition to the β-position of the enal system.
Furthermore, the aldehyde is an excellent substrate for condensation reactions. In a Knoevenagel condensation, reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, would extend the conjugated system, yielding highly functionalized dienes. Similarly, it can participate in Aldol-type reactions, reacting with enolates of ketones or other aldehydes to form β-hydroxy aldehydes, which can be further dehydrated to generate cross-conjugated systems.
| Reaction Type | Reagent Example | Product Type |
| Aldol Addition | Acetone | β-hydroxy aldehyde |
| Knoevenagel Condensation | Malononitrile | Substituted diene |
| Wittig Reaction | Phosphonium ylide | Substituted diene |
Controlled Reduction and Oxidation Reactions
The selective reduction of the aldehyde group in the presence of the alkene and the bromoaryl group is a key transformation. Chemoselective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH4), typically at low temperatures to minimize 1,4-reduction. For the selective reduction of the carbon-carbon double bond while preserving the aldehyde, catalytic hydrogenation using specific catalysts like Wilkinson's catalyst might be employed.
Conversely, the aldehyde can be selectively oxidized to a carboxylic acid. Reagents such as buffered sodium chlorite (B76162) (NaClO2) in the presence of a scavenger like 2-methyl-2-butene (B146552) (Pinnick oxidation) are effective for this transformation without oxidizing the alkene. This provides access to the corresponding acrylic acid derivative, a valuable monomer and synthetic intermediate.
Versatile Functionalization of the Bromoaryl Group
The bromine atom on the phenyl ring is a versatile handle for a wide range of functionalization reactions, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the para-position of the phenyl ring, significantly expanding the molecular diversity that can be accessed from this single precursor.
Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. For instance, the Suzuki coupling with boronic acids or esters can be used to form new carbon-carbon bonds, leading to biaryl structures. The Heck reaction with alkenes would introduce a new vinyl group, while the Sonogashira coupling with terminal alkynes would yield aryl alkynes. Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to substituted anilines. The compatibility of these coupling reactions with the enal functionality is a key consideration, and often requires careful selection of catalysts, ligands, and reaction conditions to achieve high selectivity.
| Coupling Reaction | Reagent Type | Bond Formed | Product Class |
| Suzuki Coupling | Arylboronic acid | C-C | Biaryl compound |
| Heck Reaction | Alkene | C-C | Stilbene derivative |
| Sonogashira Coupling | Terminal alkyne | C-C | Aryl alkyne |
| Buchwald-Hartwig Amination | Amine | C-N | Substituted aniline |
| Stille Coupling | Organotin reagent | C-C | Biaryl or vinylarene |
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The bromine atom on the phenyl ring of this compound is a key functional group that enables participation in numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. nobelprize.org For this compound, a Suzuki-Miyaura coupling would involve the reaction of the aryl bromide with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. nobelprize.org This would replace the bromine atom with a new aryl, heteroaryl, or alkyl group, leading to a wide array of substituted 2-phenylprop-2-enal derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically demanding coupling partners. nih.govmdpi.combeilstein-journals.org
Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org In the context of this compound, the aryl bromide can be coupled with various alkenes to introduce a vinyl substituent onto the phenyl ring. mdpi.com The reaction is typically catalyzed by a palladium complex and requires a base. wikipedia.orglibretexts.org The regioselectivity and stereoselectivity of the Heck reaction are important considerations, often influenced by the specific catalyst system and reaction conditions employed. mdpi.comresearchgate.net
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. libretexts.orgorganic-chemistry.org Applying this to this compound would allow for the introduction of primary or secondary amines at the 4-position of the phenyl ring, yielding various N-aryl derivatives. libretexts.orgresearchgate.netresearchgate.net The selection of the appropriate phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the catalytic activity and the scope of compatible amine coupling partners. organic-chemistry.orgbeilstein-journals.org
Sonogashira Coupling: The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. ua.es This reaction, when applied to this compound, would result in the formation of an alkynyl-substituted phenylprop-2-enal derivative. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. ua.esnih.govrsc.org This method provides a direct route to compounds bearing a conjugated enyne system.
Table 1: General Conditions for Cross-Coupling Reactions
| Reaction | Catalyst/Precatalyst | Ligand (if applicable) | Base | Solvent |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Triphenylphosphine (B44618), Buchwald ligands | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |
| Heck | Pd(OAc)₂, PdCl₂ | Triphenylphosphine, BINAP | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, dppf | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Triphenylphosphine | Et₃N, Piperidine | THF, DMF, Toluene |
This table provides a general overview of typical reaction conditions. Specific conditions for this compound would require experimental optimization.
Magnesium-Halogen Exchange and Lithium-Halogen Exchange for Organometallic Reagent Generation
The carbon-bromine bond in this compound can be converted into a carbon-metal bond through halogen-metal exchange reactions. This transformation generates highly reactive organometallic intermediates, namely Grignard reagents (organomagnesium) and organolithium species, which are powerful nucleophiles for forming new carbon-carbon bonds.
Magnesium-Halogen Exchange: Treatment of this compound with an organomagnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl) or sec-butylmagnesium chloride, can induce a bromine-magnesium exchange. princeton.eduharvard.eduscribd.com This reaction would yield the corresponding Grignard reagent, 2-(4-(magnesiobromido)phenyl)prop-2-enal. This intermediate can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce a variety of functional groups at the 4-position of the phenyl ring. The use of reagents like i-PrMgCl·LiCl (Turbo-Grignard) can facilitate the exchange at low temperatures, preserving the sensitive enal functionality. researchgate.net
Lithium-Halogen Exchange: Similarly, a lithium-halogen exchange can be effected by treating this compound with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. wikipedia.orgharvard.edu This would generate the highly reactive 2-(4-lithiophenyl)prop-2-enal. This organolithium species can subsequently react with various electrophiles in a manner analogous to the Grignard reagent, providing another versatile route for derivatization. Careful control of the reaction temperature is crucial to prevent side reactions, such as nucleophilic attack on the aldehyde group. uni-muenchen.deualberta.ca
Table 2: Generation of Organometallic Reagents
| Reaction | Reagent | Solvent | Typical Temperature |
| Magnesium-Halogen Exchange | i-PrMgCl, s-BuMgCl, i-PrMgCl·LiCl | THF, Diethyl ether | -20 °C to 25 °C |
| Lithium-Halogen Exchange | n-BuLi, s-BuLi, t-BuLi | THF, Diethyl ether, Hexanes | -78 °C to 0 °C |
This table provides a general overview of typical reaction conditions. Specific conditions for this compound would require experimental optimization.
Application as a Monomeric Unit in Polymer Synthesis
The structure of this compound contains a polymerizable α,β-unsaturated system, suggesting its potential use as a monomer in the synthesis of novel polymers. The presence of the 4-bromophenyl group offers a handle for further post-polymerization modification or can influence the properties of the resulting polymer.
The vinyl group within the prop-2-enal structure can potentially undergo polymerization through various mechanisms, such as free-radical polymerization, to form a polymer backbone. The pendant 4-bromophenyl groups would then be regularly spaced along the polymer chain. These bromine atoms can serve as reactive sites for subsequent derivatization of the polymer, allowing for the introduction of a wide range of functional groups to tailor the polymer's properties for specific applications. For instance, the incorporation of related brominated styrenic monomers into polymers has been shown to enhance thermal stability. vulcanchem.com
Furthermore, the conjugated system in this compound suggests that polymers derived from it could possess interesting optical or electronic properties. The synthesis of conjugated polymers is an active area of research for applications in organic electronics. While direct polymerization studies of this compound are not extensively reported, the synthesis of polymers from structurally related analogs for applications such as two-photon absorption initiation of polymerization highlights the potential of this class of compounds in materials science. researchgate.netresearchgate.net
Kinetic and Thermodynamic Parameters of Reactions Involving 2 4 Bromophenyl Prop 2 Enal
Determination of Reaction Order and Rate Constants
The reaction order describes how the rate of a reaction is affected by the concentration of each reactant. For a reaction involving 2-(4-bromophenyl)prop-2-enal, the rate law would be expressed as:
Rate = k[this compound]m[Reactant B]n
Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders must be determined experimentally. worktribe.com
Common methods for determining reaction order include the method of initial rates and the integrated rate law method. worktribe.com The method of initial rates involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. The effect of the concentration change on the initial reaction rate reveals the order with respect to that reactant. worktribe.com
The integrated rate law method involves monitoring the concentration of a reactant over time and fitting the data to the integrated rate equations for zeroth, first, or second-order reactions. rushim.ru A linear plot of concentration versus time, ln(concentration) versus time, or 1/concentration versus time indicates a zeroth, first, or second-order reaction, respectively. rushim.ru The rate constant 'k' is then determined from the slope of the linear plot. rushim.ru
For reactions involving α,β-unsaturated aldehydes, techniques such as UV-Vis spectroscopy can be employed to monitor the disappearance of the reactant due to the change in conjugation, or techniques like NMR and HPLC can be used to follow the concentration changes of reactants and products over time.
Illustrative Data for a Hypothetical Reaction:
To illustrate this, consider a hypothetical conjugate addition reaction of a nucleophile to an α,β-unsaturated aldehyde. The following table shows how reaction order and rate constants could be determined.
| Experiment | Initial [Aldehyde] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 2.0 x 10-5 |
| 2 | 0.20 | 0.10 | 4.0 x 10-5 |
| 3 | 0.10 | 0.20 | 8.0 x 10-5 |
This table is for illustrative purposes only, as specific data for this compound is not available.
Calculation of Activation Parameters (Activation Energy, Enthalpy of Activation, Entropy of Activation)
Activation parameters provide information about the energy barrier and the molecular arrangement of the transition state of a reaction. These are calculated from the temperature dependence of the rate constant.
The activation energy (Ea) is determined using the Arrhenius equation:
k = A * e(-Ea/RT)
where 'A' is the pre-exponential factor, 'R' is the gas constant, and 'T' is the temperature in Kelvin. By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.
The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) are determined from the Eyring equation:
k = (κ * kB * T / h) * e(-ΔG‡/RT) = (κ * kB * T / h) * e(ΔS‡/R) * e(-ΔH‡/RT)
where κ is the transmission coefficient (usually assumed to be 1), kB is the Boltzmann constant, and h is the Planck constant. A plot of ln(k/T) versus 1/T gives a straight line with a slope of -ΔH‡/R and an intercept of ln(kB/h) + ΔS‡/R.
A positive ΔH‡ indicates that energy is required to reach the transition state, while the sign of ΔS‡ provides insight into the degree of order in the transition state compared to the reactants.
Illustrative Activation Parameters for a Diels-Alder Reaction:
| Temperature (K) | Rate Constant, k (M-1s-1) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
| 298 | 1.5 x 10-4 | 55 | 52 | -120 |
| 308 | 3.5 x 10-4 | |||
| 318 | 7.8 x 10-4 |
This table presents hypothetical data for illustrative purposes.
Equilibrium Constant Determinations and Thermodynamic Favorability Assessment
The equilibrium constant (Keq) quantifies the extent to which a reaction proceeds to completion at equilibrium. It is related to the standard Gibbs free energy change (ΔG°) by the equation:
ΔG° = -RT * ln(Keq)
A large Keq (and a negative ΔG°) indicates that the formation of products is thermodynamically favored. ΔG° is composed of the standard enthalpy change (ΔH°) and the standard entropy change (ΔS°):
ΔG° = ΔH° - TΔS°
For reactions like the Diels-Alder reaction, which are reversible, the position of the equilibrium can be temperature-dependent. organic-chemistry.org At lower temperatures, the reaction is often under kinetic control, favoring the faster-forming product, while at higher temperatures, it is under thermodynamic control, favoring the more stable product. organic-chemistry.org The equilibrium constant can be determined by measuring the concentrations of reactants and products at equilibrium.
Illustrative Thermodynamic Data for a Reversible Reaction:
| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° at 298 K (kJ/mol) | Keq at 298 K |
| Diels-Alder Cycloaddition | -80 | -150 | -35.3 | 1.5 x 106 |
This table contains hypothetical data for illustrative purposes.
Influence of Catalysis on Reaction Rates and Selectivity Profiles
Catalysts can significantly influence the kinetics and selectivity of reactions involving this compound without being consumed in the process. Lewis acids, for instance, can coordinate to the carbonyl oxygen of the α,β-unsaturated aldehyde, increasing its electrophilicity and accelerating reactions like the Diels-Alder reaction or conjugate additions. This coordination lowers the activation energy of the reaction, thereby increasing the rate constant.
Catalysts can also influence the stereoselectivity of a reaction, favoring the formation of one stereoisomer over another. This is particularly important in asymmetric catalysis, where chiral catalysts are used to produce enantiomerically enriched products. The catalyst creates a chiral environment that differentiates the transition states leading to the different stereoisomers.
The effect of a catalyst is quantified by comparing the rate constant of the catalyzed reaction (kcat) with that of the uncatalyzed reaction (kuncat).
Illustrative Effect of a Lewis Acid Catalyst on a Diels-Alder Reaction:
| Catalyst | Rate Constant, k (M-1s-1) | Rate Enhancement (kcat/kuncat) | Diastereomeric Ratio (endo:exo) |
| None | 1.0 x 10-5 | 1 | 80:20 |
| ZnCl2 | 5.0 x 10-3 | 500 | 95:5 |
| Sc(OTf)3 | 2.5 x 10-2 | 2500 | >99:1 |
This table presents hypothetical data for illustrative purposes.
Emerging Concepts and Future Research Directions in 2 4 Bromophenyl Prop 2 Enal Chemistry
Integration with Flow Chemistry and Microreactor Technology for Enhanced Reaction Control
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering superior control over reaction parameters, enhanced safety, and improved scalability. rsc.org Microreactor technology, in particular, leverages high surface-area-to-volume ratios to achieve exceptional heat and mass transfer, enabling reactions that are difficult to control in conventional flasks. rsc.orgacs.org
Future research will likely focus on adapting transformations of 2-(4-bromophenyl)prop-2-enal to flow systems. For instance, the selective mono-bromination of ketones, a reaction type that can be difficult to control in batch due to high exothermicity and the formation of byproducts, has been successfully optimized in continuous flow microreactors. rsc.org This approach allows for precise control over temperature, residence time, and stoichiometry, leading to high selectivity. rsc.org Similar principles can be applied to reactions involving the aldehyde or the activated double bond of this compound.
The use of flow chemistry can also enable the safe handling of hazardous reagents or unstable intermediates that may be involved in the functionalization of this compound. beilstein-journals.org For example, flow systems have been developed for generating and trapping highly unstable organolithium species for subsequent reactions. beilstein-journals.org This could open new synthetic routes for modifying the bromophenyl moiety through lithium-halogen exchange, a reaction often requiring cryogenic temperatures and careful control in batch.
Table 1: Advantages of Flow Chemistry for Transformations of this compound
| Feature | Benefit for this compound Chemistry |
|---|---|
| Precise Temperature Control | Minimizes side reactions and byproduct formation in exothermic processes like hydrogenations or oxidations. |
| Rapid Mixing | Ensures uniform reaction conditions, crucial for fast reactions like organometallic additions to the aldehyde. |
| Short Residence Times | Allows for the generation and use of unstable intermediates, such as those from lithium-halogen exchange. |
| Enhanced Safety | Small reactor volumes reduce the risks associated with hazardous reagents or highly exothermic reactions. |
| Scalability | Reaction conditions optimized on a microscale can be directly translated to larger production systems. rsc.org |
The development of integrated flow systems, potentially combining synthesis, purification, and analysis in a single, automated platform, will be a key area of exploration. beilstein-journals.org Such systems would accelerate the discovery and optimization of new reactions involving this compound.
Application of Machine Learning and Artificial Intelligence for Reactivity Prediction and Synthetic Route Design
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how scientists approach molecular design and synthesis. Machine learning (ML) models are increasingly being used to predict reaction outcomes, such as yield and enantioselectivity, with high accuracy. rsc.orgarxiv.orgresearchgate.net These tools can analyze vast datasets of chemical reactions to identify complex patterns that are not immediately obvious to human chemists. researchgate.net
For a molecule like this compound, with its multiple reactive sites, ML can be employed to predict its reactivity with a wide range of reagents and catalysts. By training models on datasets of similar enal or aryl bromide transformations, researchers can screen virtual libraries of reactants to identify promising conditions for desired transformations, saving significant experimental time and resources. rsc.orgneurips.cc For example, ML models can predict chemical compatibility between different components in a reaction mixture, which is crucial for developing reliable synthetic protocols. rsc.org
Table 2: AI and Machine Learning in the Chemistry of this compound
| Application Area | Potential Impact on this compound Research |
|---|---|
| Reactivity Prediction | Predicts the outcome of reactions at the aldehyde, double bond, or C-Br bond, guiding experimental design. neurips.cc |
| Yield Prediction | Optimizes reaction conditions (catalyst, solvent, temperature) for maximum product yield using ML models. arxiv.org |
| Enantioselectivity Prediction | In asymmetric catalysis, predicts the stereochemical outcome, facilitating the design of stereoselective syntheses. researchgate.net |
| Retrosynthesis Design | Proposes novel and efficient synthetic routes to complex molecules starting from this compound. chemrxiv.org |
| Solvent Effect Prediction | Accurately forecasts the influence of different solvents on reaction rates, aiding in process optimization. mit.edu |
The future in this domain involves creating more generalized ML models trained on diverse datasets that can provide nearly instantaneous predictions for a broad range of reactions, accelerating the discovery of new applications for this compound. mit.edu
Rational Design of Novel Catalytic Systems for Transformations of this compound
Catalysis is fundamental to modern organic synthesis, and the development of novel catalytic systems tailored for specific transformations of this compound is a significant area for future research. The molecule's structure allows for a variety of catalytic activations.
Organocatalysis: The aldehyde group can be activated via the formation of iminium ions with chiral secondary amine catalysts, enabling a range of stereoselective additions to the β-position of the double bond. mdpi.comrsc.org Conversely, enamine catalysis can activate the α-position. Future work will focus on designing more sophisticated modularly designed organocatalysts (MDOs) that can be "switched" on or off to control different catalytic cycles, allowing for complex domino reactions in a single pot. rsc.org For example, a system could be designed to first catalyze a Michael addition to the β-position, followed by a subsequent catalytic cyclization involving the bromophenyl group.
Transition Metal Catalysis: The carbon-bromine bond is a prime handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents. Future research will aim to develop catalysts that are more active, stable, and tolerant of the other functional groups in the molecule. Furthermore, dual catalytic systems, combining a transition metal catalyst for C-Br activation with an organocatalyst for aldehyde activation, could enable novel, complex transformations.
Asymmetric Transfer Hydrogenation: The reduction of the α,β-unsaturated aldehyde to a chiral allylic alcohol is a valuable transformation. Recent advances have focused on designing catalysts that operate through specific noncovalent interactions, such as dispersion forces, to achieve high enantioselectivity. acs.org The rational design of catalysts, guided by computational analysis, will allow for the development of systems that are highly effective for substrates like this compound, potentially requiring lower catalyst loadings and offering broader substrate scope. acs.org
The development of immobilized or solid-supported catalysts is another key direction, particularly for integration into continuous flow systems. mdpi.com Porous organic frameworks (POFs) or polymers functionalized with catalytic moieties offer high activity and recyclability, contributing to more sustainable chemical processes. mdpi.com
Exploration of this compound in Advanced Materials Synthesis and Nanotechnology as a Chemical Precursor
The unique combination of functional groups in this compound makes it an attractive precursor for the synthesis of advanced materials and for applications in nanotechnology.
Polymer Synthesis: The α,β-unsaturated system can participate in polymerization reactions. The presence of the bulky bromophenyl group at the α-position would likely influence the polymer's properties, potentially leading to materials with high refractive indices, thermal stability, or specific optoelectronic characteristics. The C-Br bond can be further functionalized either before or after polymerization, allowing for the creation of highly tailored functional polymers.
Precursor for Heterocyclic Scaffolds: The molecule is a versatile starting point for synthesizing complex heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. For example, it can be used to construct pyrazole (B372694) and triazole derivatives. mdpi.comresearchgate.net These nitrogen-containing heterocycles are known to possess a wide range of biological activities. researchgate.net Future research will explore new cascade reactions that leverage the multiple reactive sites of this compound to rapidly build molecular complexity and generate libraries of novel compounds for biological screening or materials science applications.
Nanomaterials and Surface Modification: As a chemical precursor, this compound can be used to create functional building blocks for nanomaterials. For instance, it could be incorporated into metal-organic frameworks (MOFs), where the bromophenyl group can serve as a reactive site for post-synthetic modification. In nanotechnology, the aldehyde function can be used to anchor the molecule to surfaces of nanoparticles or other substrates through covalent bonding, introducing a bromophenyl tag for further functionalization or for tuning the material's surface properties. The development of self-driving laboratories (SDLs) will accelerate the discovery and synthesis of such nano- and advanced materials by automating the entire workflow from synthesis to characterization. nih.gov
Q & A
Basic Research Questions
Q. How to optimize the synthesis of 2-(4-Bromophenyl)prop-2-enal to ensure high purity?
- Methodology : Use a two-step approach: (1) Bromination of 4-phenylprop-2-enal via electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ as a catalyst. (2) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts. Monitor reaction progress using TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and confirm purity via ¹H NMR (e.g., absence of doublet peaks for unreacted alkenes at δ 5.8–6.3 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify the α,β-unsaturated aldehyde protons (δ ~9.5–10.0 ppm for aldehyde H; δ ~6.5–7.5 ppm for conjugated alkene protons) and aromatic protons (δ ~7.2–7.8 ppm).
- IR Spectroscopy : Confirm C=O stretch (~1680–1720 cm⁻¹) and C=C stretch (~1600–1650 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.07 for C₉H₉BrO₂) .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for this compound derivatives?
- Methodology :
- Validation Tools : Employ SHELXL for refinement (e.g., check R-factor convergence; acceptable R₁ < 0.05 for high-resolution data).
- Twinned Data Handling : Use the HKLF5 format in SHELX to model twinning fractions and improve data accuracy .
- Example: For derivatives like (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (), analyze β angles (e.g., β = 96.344°) to detect monoclinic vs. triclinic packing discrepancies .
Q. How to design experiments to analyze hydrogen-bonding patterns in this compound crystals?
- Methodology :
- Graph Set Analysis : Use Etter’s rules (modified by Bernstein et al.) to categorize chains (C), rings (R), and self-assembly motifs.
- X-ray Diffraction : Collect data at low temperature (e.g., 110 K) to minimize thermal motion artifacts. For example, in related compounds (), intermolecular C–H···O interactions (d = 2.8–3.2 Å) stabilize crystal packing .
Q. What mechanistic insights explain the reactivity of this compound in Michael addition reactions?
- Methodology :
- Kinetic Studies : Monitor reaction progress under varying nucleophiles (e.g., amines, thiols) using UV-Vis spectroscopy (λmax shifts due to conjugation changes).
- DFT Calculations : Compare activation energies for syn vs. anti addition pathways. For α,β-unsaturated aldehydes, syn addition is typically favored due to orbital overlap .
Q. How to address polymorphism in this compound during crystallization?
- Methodology :
- Solvent Screening : Test polar (e.g., ethanol) vs. non-polar (e.g., toluene) solvents to isolate polymorphs.
- DSC/TGA : Differentiate polymorphs via melting point variations (e.g., Form I: mp 120–122°C; Form II: mp 115–117°C).
- PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.3° for Form I vs. 11.8°, 19.1° for Form II) .
Data Analysis and Validation
Q. How to validate the structural assignment of this compound derivatives using computational methods?
- Methodology :
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H interactions contribute ~8% to crystal packing in ).
- MEP Maps : Identify electrophilic regions (e.g., aldehyde carbon) for reactivity predictions .
Q. What statistical parameters ensure reliability in crystallographic refinements for brominated aromatic compounds?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
